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molecular formula C11H8Cl2O3 B8615229 4-(3,5-Dichloro-4-methylphenyl)-4-oxobut-2-enoic acid CAS No. 74939-79-0

4-(3,5-Dichloro-4-methylphenyl)-4-oxobut-2-enoic acid

Cat. No. B8615229
M. Wt: 259.08 g/mol
InChI Key: YYPMNAFAAFHBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603201

Procedure details

10.2 g (0.1 mole) of acetic anhydride were added to 9.3 g (0.1 mole) of glyoxylic acid monohydrate and the mixture was heated, with stirring, on an oil bath at 60° C. for 10 minutes to obtain a homogeneous solution. To this solution were added, in turn, 20.3 g (0.1 mole) of 3,5-dichloro-4-methylacetophenone, prepared as described in step (a) above, 28.8 g of acetic acid and a catalytic amount (300 mg) of concentrated sulphuric acid, whilst ice-cooling. The mixture was then heated, with stirring, on an oil bath at 105°-110° C. for 2 hours, after which it was cooled and 100 ml of diisopropyl ether were added. The mixture was stirred and the resulting crystals were collected by filtration and washed first with water and then with a small amount of diisopropyl ether, after which they were dried to give 20.8 g (yield 80.3%) of the desired 4-(3,5-dichloro-4-methylphenyl)-4-oxo-2-butenoic acid, melting at 206°-216° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
catalyst
Reaction Step Four
Quantity
28.8 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.O.C(O)(=O)C=O.[CH3:14][C:15]1[C:20]([Cl:21])=[CH:19][C:18]([C:22]([CH3:24])=[O:23])=[CH:17][C:16]=1[Cl:25].C(OC(C)C)(C)C>S(=O)(=O)(O)O.C(O)(=O)C>[Cl:21][C:20]1[CH:19]=[C:18]([C:22](=[O:23])[CH:24]=[CH:6][C:5]([OH:4])=[O:7])[CH:17]=[C:16]([Cl:25])[C:15]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
9.3 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
CC1=C(C=C(C=C1Cl)C(=O)C)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
300 mg
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
28.8 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring, on an oil bath at 60° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
STIRRING
Type
STIRRING
Details
with stirring, on an oil bath at 105°-110° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a small amount of diisopropyl ether, after which they were dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C=C(C1C)Cl)C(C=CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 80.3%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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